molecular formula C7H6N4O B1429875 1H-吡唑并[3,4-c]吡啶-3-甲酰胺 CAS No. 1427502-31-5

1H-吡唑并[3,4-c]吡啶-3-甲酰胺

货号 B1429875
CAS 编号: 1427502-31-5
分子量: 162.15 g/mol
InChI 键: JXOGKMRAGGLHIL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1H-pyrazolo[3,4-c]pyridine-3-carboxamide” is a type of heterocyclic compound . It belongs to the family of pyrazolopyridines, which are bicyclic compounds formed by the fusion of a pyrazole and a pyridine ring . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridines has attracted the interest of medicinal chemists due to their structural similarity to the purine bases adenine and guanine . The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine . Later, Bulow synthesized three N-phenyl-3-methyl substituted derivatives, starting from 1-phenyl-3-methyl-5-amino-pyrazole which was treated with 1,3-diketones in glacial AcOH .


Molecular Structure Analysis

1H-pyrazolo[3,4-b]pyridines can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines . They have diversity centers present on them .


Chemical Reactions Analysis

The chemical reactions of 1H-pyrazolo[3,4-b]pyridines are diverse and depend on the substituents present at positions N1, C3, C4, C5, and C6 . The synthetic methods used for their synthesis start from both a preformed pyrazole or pyridine .

科学研究应用

Synthesis of Biologically Active Molecules

1H-pyrazolo[3,4-c]pyridine-3-carboxamide serves as a key intermediate in the synthesis of various biologically active molecules. Its derivatives have been explored for their potential in treating a wide range of diseases due to their pharmacological properties . The compound’s ability to interact with different biological targets allows for the development of new therapeutic agents.

Development of Antitubercular Agents

Research has shown that derivatives of 1H-pyrazolo[3,4-c]pyridine-3-carboxamide exhibit significant antitubercular activity. These compounds have been tested against various strains of Mycobacterium tuberculosis, and some have shown promising results in inhibiting the growth of this pathogen . This application is crucial given the rising resistance to existing antitubercular drugs.

Anticancer Research

The structural framework of 1H-pyrazolo[3,4-c]pyridine-3-carboxamide is conducive to the development of anticancer agents. Its derivatives can be designed to target specific cancer cell lines, and studies have been conducted to evaluate their efficacy in inhibiting tumor growth and proliferation .

Inhibitors of Enzymatic Activity

This compound is also used in the design of enzyme inhibitors. By modifying the core structure, researchers can create derivatives that specifically bind to and inhibit the activity of various enzymes involved in disease processes . This application has implications for the treatment of conditions like Alzheimer’s disease and diabetes.

Modulators of Receptor Activity

1H-pyrazolo[3,4-c]pyridine-3-carboxamide derivatives have been investigated as potential modulators of receptor activity. These compounds can act on receptors such as G-protein-coupled receptors (GPCRs), which play a pivotal role in cellular signaling and are targets for a significant number of drugs .

Agricultural Chemical Research

Beyond medical applications, derivatives of 1H-pyrazolo[3,4-c]pyridine-3-carboxamide are being studied for their use in agriculture. They have potential as novel pesticides or herbicides, offering an alternative to traditional chemicals with a different mode of action .

属性

IUPAC Name

1H-pyrazolo[3,4-c]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O/c8-7(12)6-4-1-2-9-3-5(4)10-11-6/h1-3H,(H2,8,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXOGKMRAGGLHIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=NN2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-pyrazolo[3,4-c]pyridine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-pyrazolo[3,4-c]pyridine-3-carboxamide
Reactant of Route 2
1H-pyrazolo[3,4-c]pyridine-3-carboxamide
Reactant of Route 3
1H-pyrazolo[3,4-c]pyridine-3-carboxamide
Reactant of Route 4
1H-pyrazolo[3,4-c]pyridine-3-carboxamide
Reactant of Route 5
Reactant of Route 5
1H-pyrazolo[3,4-c]pyridine-3-carboxamide
Reactant of Route 6
Reactant of Route 6
1H-pyrazolo[3,4-c]pyridine-3-carboxamide

Q & A

Q1: What is the mechanism of action for 1H-pyrazolo[3,4-c]pyridine-3-carboxamide derivatives as anticoagulants?

A1: These compounds act as highly potent, selective, and orally bioavailable inhibitors of blood coagulation factor Xa (FXa). [] By inhibiting FXa, they disrupt the coagulation cascade, preventing the formation of thrombin and subsequently blood clots. []

Q2: What are the key structural features of 1H-pyrazolo[3,4-c]pyridine-3-carboxamide derivatives that contribute to their activity?

A2: Structure-activity relationship (SAR) studies have shown that modifications to the carboxamide linker, the P1 moiety, and the C-3 pyrazole position significantly impact the compound's potency and bioavailability. [] For example, cyclization of the carboxamide linker to form the bicyclic tetrahydropyrazolopyridinone scaffold retains potent FXa binding affinity. [] Furthermore, a p-methoxyphenyl group at the P1 position was found to be optimal for maintaining FXa binding affinity and oral bioavailability. []

Q3: Have any specific 1H-pyrazolo[3,4-c]pyridine-3-carboxamide derivatives shown promising results in preclinical studies?

A3: Yes, Apixaban (1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide), a compound within this class, has demonstrated promising results. Preclinical studies have highlighted its high potency, selectivity for FXa, and favorable pharmacokinetic profile, including good oral bioavailability. [, ]

Q4: What are the implications of apixaban being a substrate for efflux transporters like P-gp and BCRP?

A4: Apixaban's interaction with efflux transporters P-gp and BCRP influences its distribution and disposition within the body. [] Studies indicate that these transporters contribute to apixaban's low brain penetration, minimal fetal exposure, and high milk excretion in rats. [] Understanding these interactions is crucial for predicting drug-drug interactions and optimizing dosing regimens.

Q5: Are there any known methods to overcome the efflux of apixaban mediated by P-gp and BCRP?

A5: Research suggests that co-administration of P-gp inhibitors (e.g., ketoconazole, cyclosporin A) and BCRP inhibitors (e.g., Ko134) can more effectively inhibit apixaban efflux compared to individual inhibitors. [] Interestingly, naproxen, a nonsteroidal anti-inflammatory drug, has shown weak P-gp inhibitory effects and reduced apixaban efflux in Caco-2 cells. [] Further investigation into such combination strategies could lead to improved apixaban bioavailability.

Q6: Have any alternative chemical synthesis routes been explored for producing 1H-pyrazolo[3,4-c]pyridine-3-carboxamide derivatives like apixaban?

A6: Yes, researchers have developed novel manufacturing methods for apixaban aiming to improve yield and purity for industrial-scale production. [] These optimized synthetic routes could potentially reduce manufacturing costs and ensure a consistent supply of high-quality apixaban for research and clinical use.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。